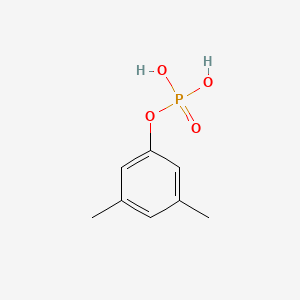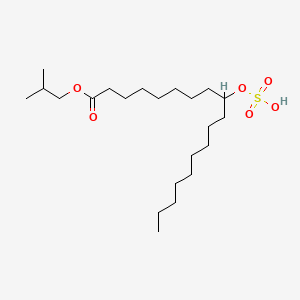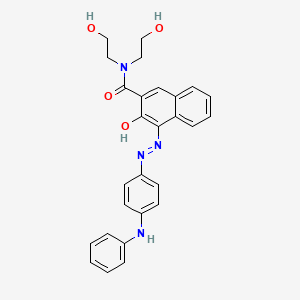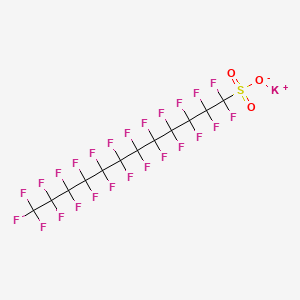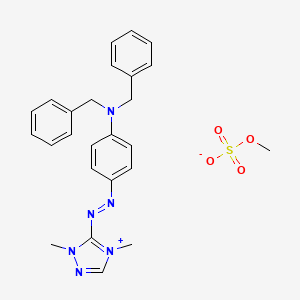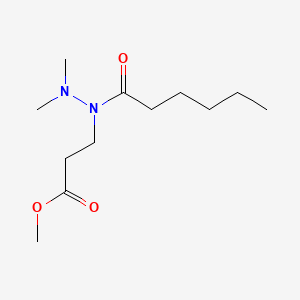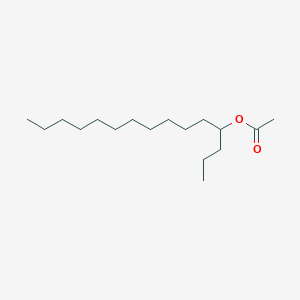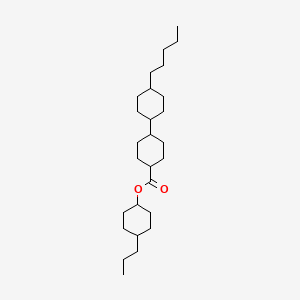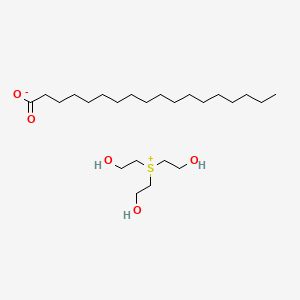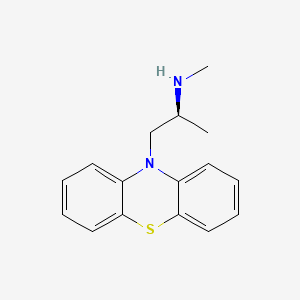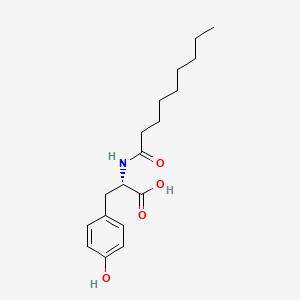
Capryltyrosinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Capryltyrosinamide is a synthetic compound belonging to the class of amides, which are generally conversion products of carbonic acids (carboxylic acids, mostly fatty acids) or other acids with nitrogen compounds (ammonia or alkyl and alkanol amines, amino acids, etc.) . This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its skin-conditioning properties .
准备方法
Synthetic Routes and Reaction Conditions: Capryltyrosinamide is synthesized through the reaction of caprylic acid (octanoic acid) with tyrosine amide. The reaction typically involves the activation of the carboxylic acid group of caprylic acid, followed by its coupling with the amine group of tyrosine amide. Common reagents used in this process include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
化学反应分析
Types of Reactions: Capryltyrosinamide undergoes various chemical reactions, including:
Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinones.
Reduction: The amide bond can be reduced under specific conditions to yield the corresponding amine and alcohol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles like bromine (Br2) or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and alcohols.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
Capryltyrosinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to tyrosine.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in cosmetic formulations for its skin-conditioning properties.
作用机制
Capryltyrosinamide can be compared with other similar compounds such as:
Stearamides: Amides of stearic acid, used in cosmetics for their emulsifying properties.
Cocamides: Amides of coconut fatty acids, used as surfactants in personal care products.
Uniqueness: this compound is unique due to its specific combination of caprylic acid and tyrosine amide, which imparts distinct skin-conditioning and potential therapeutic properties.
相似化合物的比较
- Stearamides
- Cocamides
- Other fatty acid amides
By understanding the synthesis, reactions, applications, and mechanisms of capryltyrosinamide, researchers can further explore its potential in various fields and develop new applications for this versatile compound.
属性
CAS 编号 |
823817-10-3 |
|---|---|
分子式 |
C18H27NO4 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-(nonanoylamino)propanoic acid |
InChI |
InChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-17(21)19-16(18(22)23)13-14-9-11-15(20)12-10-14/h9-12,16,20H,2-8,13H2,1H3,(H,19,21)(H,22,23)/t16-/m0/s1 |
InChI 键 |
HAOZELDGFAHRLT-INIZCTEOSA-N |
手性 SMILES |
CCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
规范 SMILES |
CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



